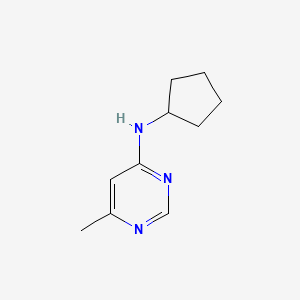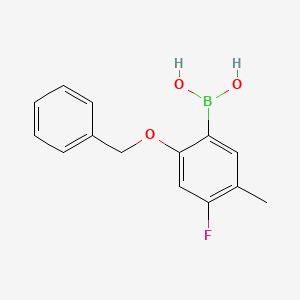![molecular formula C22H23N5O4 B2511467 methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate CAS No. 1007280-04-7](/img/structure/B2511467.png)
methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a cyclopenta[d]pyrimidin group, which is a type of heterocyclic compound consisting of a pyrimidine ring fused to a cyclopentane ring. The compound also has an acetyl group and a benzoate group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and cyclopenta[d]pyrimidin rings would likely contribute to the compound’s aromaticity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrazole group could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique
Crystallography and Structural Analysis
The compound has been used in crystallography and structural analysis studies . The crystal structure of the compound was determined using X-ray diffraction techniques, and the molecular structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
The compound has shown potent antileishmanial activity . In vitro studies have demonstrated that it has superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound has also demonstrated antimalarial activity . It has shown significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .
Molecular Docking Studies
Molecular docking studies have been conducted with the compound . These studies help in understanding the interaction of the compound with biological targets, which can be useful in drug design .
Synthesis of Pyrazole Derivatives
The compound has been used in the synthesis of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Pharmacophore Preparation
The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . A pharmacophore is a theoretical molecular framework that represents the features of a molecule necessary for molecular recognition of a ligand by a biological macromolecule .
Mécanisme D'action
Target of Action
The primary targets of the compound methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate interacts with its targets by binding to the active site of AChE and BChE . This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine . This inhibition potential suggests that the compound might act as a neuroprotective agent for neurological disorders linked to activated-acetylcholinesterase .
Biochemical Pathways
The inhibition of AChE and BChE by methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, potentially affecting memory and learning processes .
Pharmacokinetics
The compound’s neurotoxic potentials have been confirmed , suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .
Result of Action
The result of the action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is an increase in the concentration of acetylcholine due to the inhibition of AChE and BChE . This increase can lead to changes in neurological function, particularly in memory and learning processes .
Action Environment
The action of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate can be influenced by environmental factors. For example, the compound is a white solid that dissolves well in polar organic solvents , suggesting that its solubility and stability could be affected by the solvent environment
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-11-14(2)27(25-13)22-24-18-6-4-5-17(18)20(29)26(22)12-19(28)23-16-9-7-15(8-10-16)21(30)31-3/h7-11H,4-6,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDXTSYVUFHHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)
![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)


![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)

![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)
![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)